6-Chloro-3-indolyl alpha-D-mannopyranoside
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 6-Chloro-3-indolyl alpha-D-mannopyranoside is the enzyme α-mannosidase . This enzyme plays a crucial role in the degradation of glycoproteins in cells .
Mode of Action
This compound acts as a chromogenic substrate for α-mannosidase . When the enzyme cleaves this compound, it results in a salmon-colored precipitate .
Biochemical Pathways
The cleavage of this compound by α-mannosidase is part of the broader glycoprotein degradation pathway . The downstream effects of this process include the breakdown and recycling of cellular components.
Result of Action
The cleavage of this compound by α-mannosidase results in the formation of a salmon-colored precipitate . This can be used as a visual indicator of the presence and activity of the enzyme.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of α-mannosidase . The compound should be stored at -20°C for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl alpha-D-mannopyranoside typically involves the glycosylation of 6-chloro-3-indolyl with alpha-D-mannopyranoside. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the indole ring or the mannopyranoside moiety.
Substitution: Halogen substitution reactions can occur, particularly at the chloro position.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
6-Chloro-3-indolyl alpha-D-mannopyranoside has several scientific research applications:
Chemistry: Used as a chromogenic substrate in enzyme assays to detect the presence of specific enzymes.
Biology: Employed in the study of glycosidase activity in various biological samples.
Medicine: Utilized in diagnostic reagents to detect enzyme activity in clinical samples.
Industry: Applied in the production of diagnostic kits and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl alpha-D-mannopyranoside: Similar in structure but contains a bromine atom instead of a chlorine atom.
6-Chloro-3-indolyl-beta-D-galactopyranoside: Similar in structure but contains a beta-D-galactopyranoside moiety instead of alpha-D-mannopyranoside.
Uniqueness
6-Chloro-3-indolyl alpha-D-mannopyranoside is unique due to its specific substrate properties, making it particularly useful in detecting alpha-mannosidase activity. Its structural analogs may be used for different enzyme assays, highlighting its specificity and utility in biochemical research .
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-DGTMBMJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437916 | |
Record name | 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425427-88-9 | |
Record name | 6-Chloro-1H-indol-3-yl α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425427-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indol-3-yl alpha-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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